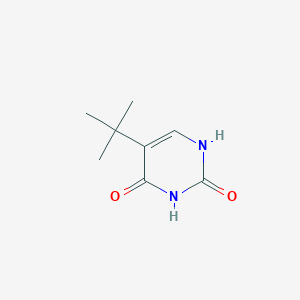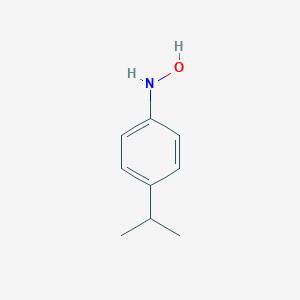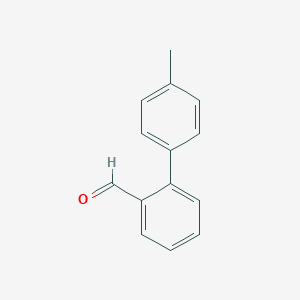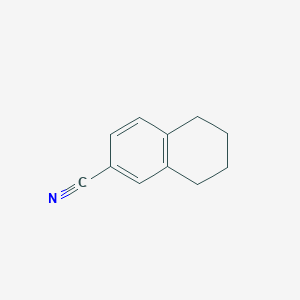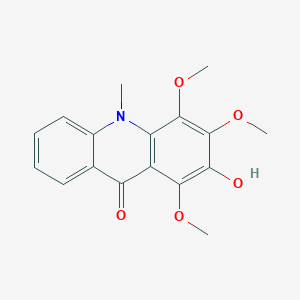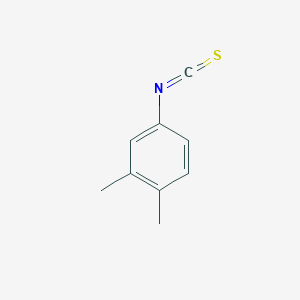![molecular formula C36H74O2 B096887 Octadecane, 1-[2-(hexadecyloxy)ethoxy]- CAS No. 17367-10-1](/img/structure/B96887.png)
Octadecane, 1-[2-(hexadecyloxy)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecane, 1-[2-(hexadecyloxy)ethoxy]- is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of octadecane, 1-[2-(hexadecyloxy)ethoxy]- is not fully understood. However, it is believed to work by decreasing the surface tension between two immiscible phases, such as oil and water. This property makes it an effective emulsifying agent and surfactant.
Biochemical and Physiological Effects:
Octadecane, 1-[2-(hexadecyloxy)ethoxy]- has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that it can cause skin irritation and allergic reactions in some individuals. In addition, it has been shown to have a slight effect on the permeability of cell membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using octadecane, 1-[2-(hexadecyloxy)ethoxy]- in lab experiments is its ability to emulsify and solubilize hydrophobic compounds, making them more accessible for analysis. In addition, it has low toxicity and is generally considered safe for use in lab experiments. However, one limitation is that it may interfere with certain assays, such as those that rely on the interaction between proteins and lipids.
Future Directions
There are several future directions for the use of octadecane, 1-[2-(hexadecyloxy)ethoxy]- in scientific research. One area of interest is the development of new drug delivery systems using liposomes. In addition, it may be used in the preparation of novel materials, such as biodegradable plastics and nanomaterials. Furthermore, it may be used in the development of new analytical methods for the detection and quantification of hydrophobic compounds.
Conclusion:
In conclusion, octadecane, 1-[2-(hexadecyloxy)ethoxy]- is a versatile compound with various potential applications in scientific research. Its unique properties make it an effective surfactant and emulsifying agent, and it has been widely used in the formulation of various products. Further research is needed to fully understand its mechanism of action and potential applications in drug delivery systems and other areas.
Synthesis Methods
Octadecane, 1-[2-(hexadecyloxy)ethoxy]- can be synthesized using various methods. One of the most common methods is the reaction between 1-bromo-2-(hexadecyloxy)ethane and sodium octadecyl sulfate in the presence of a palladium catalyst. This method has been proven to be efficient and reliable, producing high yields of the desired compound.
Scientific Research Applications
Octadecane, 1-[2-(hexadecyloxy)ethoxy]- has been widely used in scientific research as a surfactant and emulsifying agent. It has been used in the formulation of various products, including cosmetics, pharmaceuticals, and food products. In addition, it has been used in the preparation of liposomes, which are widely used in drug delivery systems.
properties
CAS RN |
17367-10-1 |
|---|---|
Product Name |
Octadecane, 1-[2-(hexadecyloxy)ethoxy]- |
Molecular Formula |
C36H74O2 |
Molecular Weight |
539 g/mol |
IUPAC Name |
1-(2-hexadecoxyethoxy)octadecane |
InChI |
InChI=1S/C36H74O2/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-38-36-35-37-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
RSHNRWZRUITEEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC |
synonyms |
1-[2-(Hexadecyloxy)ethoxy]octadecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




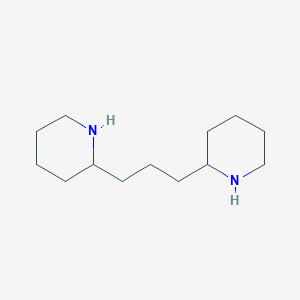
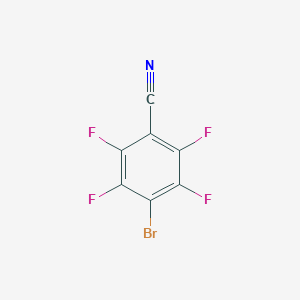

![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)
